molecular formula C15H19NO4S2 B4305855 2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID

2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID

Cat. No.: B4305855
M. Wt: 341.4 g/mol
InChI Key: PEOGJKKYAGYNED-UHFFFAOYSA-N
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Description

2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID is a complex organic compound that features a thienyl group, a hydroxy-alkyne moiety, and a methionine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multi-step organic reactions. One common approach is the coupling of a thienyl derivative with a hydroxy-alkyne compound, followed by the introduction of the methionine residue through peptide bond formation. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, can be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The thienyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon or Lindlar’s catalyst.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Introduction of nitro or halogen groups on the thienyl ring.

Scientific Research Applications

2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition or as a ligand for protein binding studies.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy-alkyne moiety can participate in hydrogen bonding or covalent interactions, while the thienyl group can engage in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID can be compared to other compounds with similar structural features:

    N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}alanine: Similar structure but with an alanine residue instead of methionine.

    N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}cysteine: Contains a cysteine residue, which introduces a thiol group.

    N-{[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]carbonyl}valine: Features a valine residue, adding bulkiness to the molecule.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4S2/c1-15(2,20)8-6-10-4-5-12(22-10)13(17)16-11(14(18)19)7-9-21-3/h4-5,11,20H,7,9H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOGJKKYAGYNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(S1)C(=O)NC(CCSC)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID
Reactant of Route 2
2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID
Reactant of Route 3
2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID
Reactant of Route 4
2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID
Reactant of Route 5
Reactant of Route 5
2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID
Reactant of Route 6
Reactant of Route 6
2-{[5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)THIOPHEN-2-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOIC ACID

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